molecular formula C13H15NO2S B2498561 N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-methylpropanamide CAS No. 2380032-36-8

N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-methylpropanamide

Cat. No.: B2498561
CAS No.: 2380032-36-8
M. Wt: 249.33
InChI Key: OSBSQXJXBGBVTA-UHFFFAOYSA-N
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Description

N-{[4-(Furan-2-yl)thiophen-2-yl]methyl}-2-methylpropanamide is a synthetic compound designed for research and development, featuring a hybrid heterocyclic structure that combines furan and thiophene rings. This molecular architecture is of significant interest in medicinal chemistry and agrochemical discovery. The furan ring, a five-membered aromatic heterocycle, is a prominent scaffold in numerous pharmacologically active compounds and serves as a bioisostere for phenyl rings, offering modified steric and electronic properties that can enhance drug-receptor interactions and overall bioavailability . Furan-containing compounds demonstrate a wide spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties . Similarly, the thiophene moiety is a widely researched sulfur-containing heterocycle that contributes to the bioactivity of various commercial fungicides and pharmaceuticals . The carboxamide bond (-CO-NH-) is a fundamental functional group in biological systems, known for its stability and presence in numerous bioactive molecules . Researchers can investigate this compound as a core scaffold for developing novel therapeutic agents or crop protection products. Its potential applications may include serving as a precursor for antimicrobials, given the established efficacy of related carboxamide derivatives against resistant bacterial strains , or as a fungicide candidate, building upon the known activity of thiophene-containing analogues . This product is intended for research purposes in laboratory settings only.

Properties

IUPAC Name

N-[[4-(furan-2-yl)thiophen-2-yl]methyl]-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2S/c1-9(2)13(15)14-7-11-6-10(8-17-11)12-4-3-5-16-12/h3-6,8-9H,7H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSBSQXJXBGBVTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NCC1=CC(=CS1)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-methylpropanamide typically involves multi-step organic reactions. One common method includes the initial formation of the furan and thiophene rings, followed by their functionalization and subsequent coupling.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), resulting in the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled conditions.

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Reduced derivatives with hydrogenated rings.

    Substitution: Functionalized derivatives with various substituents on the furan and thiophene rings.

Scientific Research Applications

N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-methylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic rings can interact with various enzymes and receptors, leading to modulation of biological processes. For example, it may inhibit certain enzymes involved in cancer cell proliferation or disrupt microbial cell membranes .

Comparison with Similar Compounds

Structural Comparison

The target compound’s uniqueness lies in its thiophene-furan hybrid scaffold , which distinguishes it from other amide derivatives. Key structural comparisons with similar compounds include:

Table 1: Structural Features of Selected Amide Derivatives
Compound Name Core Structure Substituents/Functional Groups Key Structural Differences
N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-methylpropanamide Thiophene 4-(furan-2-yl), 2-(2-methylpropanamide) Furan-thiophene hybrid; branched amide
(Z)-4-(3-oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(pyrimidin-2-yl)benzene-sulfonamide Thiophene-propenyl-sulfonamide Pyrimidine-sulfonamide, α,β-unsaturated ketone Sulfonamide group; conjugated system
2-(2-fluoro-[1,1′-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide Biphenyl Fluorinated biphenyl, branched alkylamide Fluorine substitution; non-heterocyclic
4-(thiophen-2-yl)-N-(4-(4-(trifluoromethyl)phenyl)butanamide Thiophene-butanamide Trifluoromethylphenyl, linear chain Longer aliphatic chain; CF₃ substitution

Key Observations :

  • The furan-thiophene hybrid in the target compound may enhance π-π stacking interactions in biological targets compared to non-heterocyclic analogs (e.g., biphenyl derivatives in ).

Implications for the Target Compound :

  • The absence of a sulfonamide group (common in active analogs like compound 28 ) may reduce solubility but improve membrane permeability.

Physicochemical Properties :

  • The furan-thiophene system may reduce metabolic stability compared to saturated aliphatic chains (e.g., compound 19 in ).

Biological Activity

N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-methylpropanamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews its biological activity, synthesizing findings from diverse sources, including case studies and research data.

  • Molecular Formula : C12H13NO3S
  • Molecular Weight : 283.4 g/mol
  • CAS Number : 2379995-09-0

Biological Activity Overview

The biological activity of this compound has been explored in several contexts, including its potential as an antibacterial agent and its effects on enzymatic activities.

Antibacterial Activity

Research indicates that compounds with similar structural motifs exhibit significant antibacterial properties. For instance, amide and sulfonamide derivatives have shown efficacy against antibiotic-resistant bacteria. The mechanism often involves inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Enzyme Inhibition

A notable study evaluated the inhibitory effects of related compounds on mushroom tyrosinase, an enzyme involved in melanin biosynthesis. The findings suggest that structural modifications can enhance inhibitory potency, with some derivatives achieving IC50 values in the low micromolar range . The molecular docking studies indicated that these compounds could effectively bind to the active sites of tyrosinase, leading to decreased enzyme activity and melanin synthesis .

Study 1: Antimicrobial Efficacy

A study focused on the synthesis of various furan and thiophene derivatives reported that certain compounds exhibited strong antibacterial activity against Gram-positive and Gram-negative bacteria. The results highlighted the potential of these compounds as leads for developing new antibiotics .

Study 2: Tyrosinase Inhibition

In another investigation, derivatives similar to this compound were tested for their ability to inhibit tyrosinase. Compound 8 from this series demonstrated an IC50 of 0.0433 µM for monophenolase activity, significantly outperforming standard inhibitors like kojic acid . The study concluded that such compounds could be promising candidates for antipigmentation treatments.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µM)Mechanism of Action
This compoundAntibacterialN/AInhibition of cell wall synthesis
Compound 8 (related structure)Tyrosinase Inhibitor0.0433Binding to active site of tyrosinase
Kojic AcidTyrosinase Inhibitor19.97Competitive inhibition

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